molecular formula C8H10N4 B2708362 2-Amino-4-(dimethylamino)nicotinonitrile CAS No. 98694-73-6

2-Amino-4-(dimethylamino)nicotinonitrile

Cat. No. B2708362
CAS RN: 98694-73-6
M. Wt: 162.196
InChI Key: JYHDOIVCIUAVJQ-UHFFFAOYSA-N
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Description

“2-Amino-4-(dimethylamino)nicotinonitrile” is a chemical compound with the CAS Number: 98694-73-6 and Linear Formula: C8H10N4 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H10N4 . The InChI Key for this compound is JYHDOIVCIUAVJQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 162.19 .

Scientific Research Applications

Alzheimer's Disease Diagnosis

One notable application is in the diagnosis of Alzheimer's disease. A study utilized a derivative of 2-Amino-4-(dimethylamino)nicotinonitrile, known as [18F]FDDNP, for positron emission tomography (PET) imaging to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique facilitates the diagnostic assessment of Alzheimer's and could aid in monitoring responses to treatments (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Drug Development

This compound serves as a precursor in the synthesis of various organic compounds. For instance, a solvent-free method under microwave-assisted conditions was developed for synthesizing novel 2-amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles, demonstrating an efficient route for producing these compounds with potential pharmaceutical applications (Srikrishna & Dubey, 2018).

Antibacterial Applications

Another study explored the use of 2-(dimethylamino)ethyl methacrylate, a related compound, for crafting antibacterial surfaces. By grafting this polymer onto cellulose fibers and subsequently quaternizing it, researchers created materials with significant antibacterial activity against Escherichia coli, showcasing potential applications in creating antimicrobial textiles and surfaces (Roy et al., 2008).

Novel Antimicrobial Compounds

Research into the antimicrobial properties of compounds derived from this compound has led to the identification of novel antimicrobial agents. A study reported the synthesis of amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives, which showed promising antimicrobial activity, highlighting the potential for developing new antibiotics (Khattab, 2005).

SIRT1 Inhibition for Therapeutic Applications

A series of 2-amino-4,6-disubstituted nicotinonitrile derivatives were synthesized and evaluated for their potential as SIRT1 inhibitors, a target of interest for therapeutic intervention in various diseases. This research underscores the versatility of 2-amino nicotinonitrile scaffolds in drug discovery, particularly for identifying inhibitors of specific enzymes involved in disease pathogenesis (Challa et al., 2021).

Safety and Hazards

The compound is considered hazardous, with the hazard statements H302+H312+H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and clothing .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-4-(dimethylamino)nicotinonitrile may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .

Biochemical Pathways

It is known that related compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways and have downstream effects on various cellular processes.

Result of Action

Given the broad range of biological activities associated with related compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-amino-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12(2)7-3-4-11-8(10)6(7)5-9/h3-4H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHDOIVCIUAVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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